cis-trans-Mivacurium

Description

Properties

CAS No. |

791742-80-8 |

|---|---|

Molecular Formula |

C58H80N2O14+2 |

Molecular Weight |

1029.3 g/mol |

IUPAC Name |

1-O-[3-[(1R,2R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate |

InChI |

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59-,60+/m1/s1 |

InChI Key |

ILVYCEVXHALBSC-GZICNWBJSA-N |

Isomeric SMILES |

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N@@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C |

Origin of Product |

United States |

Stereochemical Characterization of Cis Trans Mivacurium

Isomeric Composition and Diastereomeric Relationships

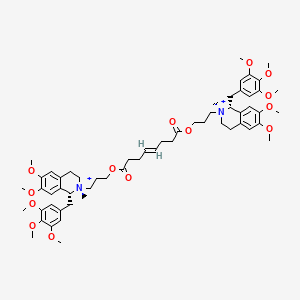

Mivacurium (B34715) is a symmetrical molecule, and its stereoisomers exist as diastereomers, which are stereoisomers that are not mirror images of one another. libretexts.org These isomers differ in the spatial orientation of the substituents at the chiral centers within the two benzyltetrahydroisoquinolinium moieties. wikipedia.org

Mivacurium chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters. guidechem.com The trans-trans and cis-trans isomers are the most abundant and are equipotent, while the cis-cis isomer is present in a much smaller proportion and possesses significantly lower neuromuscular blocking potency. fda.govnih.govoup.com The approximate proportions of these isomers in the mixture are detailed below. wikipedia.orgnih.gov

| Isomer | Proportion (%) |

| trans-trans | 52-60 |

| cis-trans | 34-40 |

| cis-cis | 4-8 |

The three stereoisomers of mivacurium have been individually identified and assigned specific laboratory codes. These designations correspond to the specific spatial arrangement of the atoms in each isomer. wikipedia.org

| Isomer Name | Laboratory Code |

| cis-cis | BW1217U84 |

| cis-trans | BW1333U83 |

| trans-trans | BW1309U83 |

Chirality and Absolute Configuration of Stereoisomers

The chirality of mivacurium's stereoisomers is determined by the configuration at the two chiral carbon atoms (C-1 and C-1') and the two chiral quaternary nitrogen centers (N-2 and N-2') of the tetrahydroisoquinolinium rings. The Cahn-Ingold-Prelog (CIP) system is used to assign the absolute configuration (R or S) to each chiral center. wikipedia.orgmsu.edu The specific configurations for each of the three isomers have been determined. fda.govwikipedia.org

The designation of 'cis' or 'trans' refers to the relative orientation of the benzyl (B1604629) groups at the C-1 position with respect to the rest of the tetrahydroisoquinolinium ring system. wikipedia.org

| Isomer | Absolute Configuration |

| trans-trans | (1R, 1'R, 2S, 2'S) |

| cis-trans | (1R, 1'R, 2R, 2'S) |

| cis-cis | (1R, 1'R, 2R, 2'R) |

Molecular Basis of Neuromuscular Blocking Action

Competitive Antagonism at Nicotinic Acetylcholine (B1216132) Receptors of the Motor End-Plate

The primary mechanism of action for mivacurium (B34715) is competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the motor end-plate. nih.govdrugbank.compatsnap.com In the normal process of neuromuscular transmission, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal, diffuses across the synaptic cleft, and binds to the two α-subunits of the nAChR. oup.com This binding event triggers a conformational change in the receptor, opening an ion channel and allowing the influx of sodium ions, which depolarizes the muscle membrane and initiates muscle contraction. patsnap.comoup.com

Mivacurium, as a non-depolarizing agent, physically binds to these same receptor sites without activating them. patsnap.comoup.com By occupying one or both of the ACh binding sites, mivacurium competitively prevents ACh from binding, thereby inhibiting the depolarization of the motor end-plate. drugbank.comoup.comwikianesthesia.org This blockade of neuromuscular transmission results in skeletal muscle relaxation. nih.govyoutube.com The binding of mivacurium to the receptors is a dynamic and reversible process, characterized by repeated association and dissociation. oup.com

Isomer-Specific Receptor Interactions and Binding Affinities

Mivacurium is not a single molecular entity but a mixture of three distinct stereoisomers. wikianesthesia.orgnih.govnih.gov The specific three-dimensional arrangement of atoms in each isomer influences its interaction with the nAChR, leading to differences in pharmacological activity. The three stereoisomers are the trans-trans, cis-trans, and cis-cis isomers. wikipedia.orgresearchgate.net The trans-trans and cis-trans isomers collectively constitute approximately 92% to 96% of the mivacurium mixture and are the primary contributors to its neuromuscular blocking effect. nih.gov

Differential Potency Ratios of cis-trans, trans-trans, and cis-cis Isomers

Research has established clear differences in the neuromuscular blocking potency of the three mivacurium stereoisomers. The cis-trans and trans-trans isomers are considered equipotent and are responsible for the majority of the drug's clinical effect. nih.gov In contrast, the cis-cis isomer exhibits significantly lower potency, estimated to be only about one-tenth to one-thirteenth that of the other two isomers. wikianesthesia.orgnih.gov This disparity in potency means that the cis-cis isomer does not contribute significantly to the neuromuscular blockade at clinical doses. nih.gov

The short duration of action of mivacurium is directly related to the rapid metabolism of its most potent isomers, cis-trans and trans-trans, which have elimination half-lives of approximately 1.8 to 1.9 minutes. nih.govcambridge.org The less potent cis-cis isomer is cleared much more slowly, with a half-life of about 53 minutes. nih.govcambridge.org

| Isomer | Typical Percentage in Mixture (%) | Relative Neuromuscular Blocking Potency |

|---|---|---|

| trans-trans | 52–60% | High (equipotent with cis-trans) |

| cis-trans | 34–40% | High (equipotent with trans-trans) |

| cis-cis | 4–8% | Low (approx. 1/10th the potency of other isomers) |

Data sourced from multiple studies. nih.govnih.govwikipedia.orgresearchgate.netcambridge.org

Role of Acetylcholinesterase Inhibition in the Antagonism of Blockade

The neuromuscular block induced by mivacurium can be readily reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine (B1678181), edrophonium (B1671111), and pyridostigmine. nih.govdrugbank.comnih.gov These agents work by inhibiting the action of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.

By preventing the degradation of acetylcholine, these inhibitors cause its concentration at the neuromuscular junction to rise. oup.com This increased level of the natural neurotransmitter allows it to more effectively compete with the mivacurium molecules for the binding sites on the nicotinic receptors. oup.com As more receptors become occupied by acetylcholine, neuromuscular transmission is restored, and muscle function returns. The effectiveness of reversal is dependent on the depth of the neuromuscular block; a deeper block requires a longer time and a greater dose of the anticholinesterase agent for full recovery. drugbank.com

It is noteworthy that the choice of acetylcholinesterase inhibitor can have secondary effects. Neostigmine, for instance, can also inhibit plasma cholinesterase, the enzyme that metabolizes mivacurium. nih.govresearchgate.netjvsmedicscorner.com This can potentially create opposing effects by slowing mivacurium's clearance while simultaneously competing at the receptor site. nih.govjvsmedicscorner.com In contrast, edrophonium does not significantly affect plasma cholinesterase activity. jvsmedicscorner.com

Enzymatic Hydrolysis and Metabolic Pathways

Primary Role of Plasma Cholinesterase (Butyrylcholinesterase) in Inactivation

The primary route of inactivation for mivacurium (B34715) is enzymatic hydrolysis by plasma cholinesterase, also known as butyrylcholinesterase. medsafe.govt.nznps.org.au This enzyme, synthesized in the liver and present in high concentrations in human plasma, is responsible for the rapid breakdown of the active isomers of mivacurium. nps.org.auresearchgate.netpublisherspanel.com The efficiency of this process is the principal reason for mivacurium's short clinical duration. aneskey.com The hydrolysis of mivacurium by butyrylcholinesterase is comparable to, though slightly slower than, the metabolism of succinylcholine (B1214915) by the same enzyme. aneskey.com It is important to note that acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (B1216132) at the neuromuscular junction, does not hydrolyze mivacurium. nih.govderangedphysiology.com

Isomer-Specific Hydrolysis Rates and Kinetic Parameters

The three stereoisomers of mivacurium exhibit distinct rates of hydrolysis, a key factor in their differing pharmacokinetic profiles.

In Vitro Hydrolysis Kinetics of cis-trans and trans-trans Isomers

In vitro studies using human plasma have demonstrated the rapid degradation of the two more potent isomers. The mean in vitro half-life for the cis-trans isomer is approximately 0.8 minutes, while the trans-trans isomer has a slightly longer half-life of 1.3 minutes. fda.gov The rate of disappearance for the cis-trans and trans-trans isomers is very rapid, with mean values of 0.921 min⁻¹ and 0.803 min⁻¹, respectively. researchgate.net These rapid in vitro hydrolysis rates underscore the pivotal role of plasma cholinesterase in their swift elimination. researchgate.net The in vivo elimination half-lives for the cis-trans and trans-trans isomers are similarly short, approximately 1.8 and 1.9 minutes, respectively, further confirming that hydrolysis by plasma cholinesterase is the predominant pathway for their clearance. researchgate.net

Distinct Hydrolysis Profile of the cis-cis Isomer

| Isomer | In Vitro Half-Life (minutes) | In Vitro Rate of Disappearance (min⁻¹) | In Vivo Elimination Half-Life (minutes) |

| cis-trans | ~0.8 fda.gov | 0.921 researchgate.net | ~1.8 researchgate.net |

| trans-trans | ~1.3 fda.gov | 0.803 researchgate.net | ~1.9 researchgate.net |

| cis-cis | 276 nih.gov | 0.0106 researchgate.net | ~53 fda.govnih.gov |

Characterization of Quaternary Alcohol and Monoester Metabolites

The enzymatic hydrolysis of mivacurium by plasma cholinesterase results in the formation of a quaternary alcohol and a quaternary monoester metabolite. medsafe.govt.nznps.org.au This initial hydrolysis of one of the ester moieties effectively terminates the primary neuromuscular blocking action of the parent compound. wikipedia.org The hydrolysis is stereoselective; the ester group in the trans configuration appears to be more readily attacked by the enzyme. researchgate.net Consequently, the cis-trans isomer is exclusively converted to a cis monoester and a trans alcohol. researchgate.net

Pharmacological Activity Assessment of Metabolites

Extensive pharmacological studies have been conducted on the primary metabolites of mivacurium. These investigations, carried out in animal models such as cats and dogs, have consistently shown that the quaternary alcohol and quaternary monoester metabolites possess insignificant neuromuscular, autonomic, or cardiovascular activity at concentrations far exceeding those observed in humans. medsafe.govt.nznps.org.aupharmgkb.orgmedicines.org.uk This lack of significant pharmacological activity from its breakdown products contributes to mivacurium's clean recovery profile.

Identification of Alternative Degradation and Elimination Pathways for Specific Isomers

While enzymatic hydrolysis by plasma cholinesterase is the primary metabolic route for the potent cis-trans and trans-trans isomers, it is not the sole pathway of elimination. Minor elimination pathways for unchanged mivacurium include renal and biliary excretion. nps.org.au For the cis-cis isomer, these alternative pathways are more prominent due to its slower rate of hydrolysis. fda.gov The clearance of the cis-cis isomer is not as dependent on plasma cholinesterase, and evidence suggests that pathways other than hydrolysis contribute significantly to its elimination in vivo. fda.gov The metabolites of mivacurium are also eliminated through urine and bile. fda.gov

Pharmacogenetics of Butyrylcholinesterase and Mivacurium Metabolism

Genetic Variants of Butyrylcholinesterase (BChE) Influencing Mivacurium (B34715) Hydrolysis

The BCHE gene, located on chromosome 3q26.1-26.2, exhibits several polymorphisms that result in BChE variants with different catalytic efficiencies. researchgate.netresearchgate.netorphananesthesia.eu These genetic variants are the primary cause of hereditary BChE deficiency, a condition that can lead to prolonged muscle paralysis following the administration of mivacurium. researchgate.netresearchgate.netorphananesthesia.eu

The most well-characterized variants include the atypical (A-variant) and the Kalow (K-variant). researchgate.net The atypical variant, resulting from a D70G amino acid substitution (Asp98Gly in some notations), significantly reduces the enzyme's ability to hydrolyze substrates like mivacurium. researchgate.netacs.org The K-variant (A539T or Ala567Thr) is associated with a moderate reduction in BChE activity. researchgate.netacs.org Individuals can be homozygous or heterozygous for these variants, leading to a spectrum of enzyme activity levels. nasetjournal.com

Impact of Atypical and Silent BChE Alleles on Isomer Clearance

Mivacurium is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. The trans-trans and cis-trans isomers are the most potent and are primarily hydrolyzed by BChE. researchgate.net The presence of atypical (A) and silent (S) alleles has a profound impact on the clearance of these isomers.

Individuals homozygous for the usual allele (wild-type) metabolize mivacurium rapidly. plos.org However, those with atypical or silent alleles experience significantly delayed clearance. Silent alleles result in a non-functional or absent BChE enzyme. researchgate.netnih.gov Consequently, individuals homozygous for silent alleles (phenotype SS) exhibit extremely prolonged neuromuscular blockade after receiving mivacurium, as the primary metabolic pathway is virtually inactive. researchgate.netresearchgate.net In such cases, the terminal half-lives of the cis-trans and trans-trans isomers are dramatically extended. researchgate.net Heterozygotes, who carry one usual allele and one atypical or silent allele, show an intermediate duration of paralysis. orphananesthesia.eu

Table 1: Impact of BChE Genotype on Mivacurium Metabolism

| Genotype | Phenotype | BChE Activity | Effect on cis-trans and trans-trans Isomer Clearance |

|---|---|---|---|

| Usual/Usual | Normal | Normal | Rapid |

| Usual/Atypical | Heterozygous Atypical | Reduced | Moderately Prolonged |

| Atypical/Atypical | Homozygous Atypical | Markedly Reduced | Significantly Prolonged |

| Usual/Silent | Heterozygous Silent | Reduced | Moderately Prolonged |

| Atypical/Silent | Compound Heterozygous | Severely Reduced | Very Significantly Prolonged |

| Silent/Silent | Homozygous Silent | Absent or Nearly Absent | Extremely Prolonged |

Identification and Characterization of Novel Butyrylcholinesterase Gene (BCHE) Mutations Related to Mivacurium Metabolism

Ongoing research has led to the identification of numerous novel mutations within the BCHE gene that are associated with prolonged responses to mivacurium. researchgate.netresearchgate.netnih.gov These mutations can be point mutations leading to amino acid substitutions, frameshift mutations resulting in truncated proteins, or other alterations that affect enzyme structure and function. researchgate.netnih.govresearchgate.netdrugbank.com

For example, studies have identified mutations such as p.Ala34Val, which, despite being distant from the active site, can lead to a "silent" phenotype with respect to mivacurium by disrupting the enzyme's catalytic triad (B1167595). researchgate.netdrugbank.com Other identified novel mutations include I373T, G467S, W518R, L184S, V421A, M462I, and R577H, all of which appear to reduce BChE activity. researchgate.net Another study identified a novel mutation at codon 307 (CTT→CCT), resulting in a leucine (B10760876) to proline substitution, which was responsible for a silent BChE phenotype. researchgate.net The characterization of these mutations often involves DNA sequencing in patients with a history of prolonged paralysis, followed by in vitro expression and kinetic analysis of the mutant enzyme to understand the molecular basis of the deficiency. plos.orgresearchgate.net

Mechanisms of Prolonged Metabolic Clearance of cis-trans and trans-trans Isomers in BChE Deficiency

The primary mechanism for the prolonged clearance of the cis-trans and trans-trans isomers of mivacurium in individuals with BChE deficiency is the failure of enzymatic hydrolysis in the plasma. plos.orgorphananesthesia.eu In individuals with normal BChE activity, the enzyme rapidly breaks down these isomers into inactive metabolites. openanesthesia.org

In BChE-deficient states, this rapid hydrolysis is severely impaired or completely absent. plos.orgmedscape.com This leads to the persistence of the active drug molecules in the circulation at concentrations high enough to maintain neuromuscular blockade for an extended period. plos.orgorphananesthesia.eu While alternative, non-enzymatic elimination pathways exist, they are much slower and cannot compensate for the lack of BChE activity. orphananesthesia.eu Molecular dynamics simulations of some mutant enzymes have shown that mutations can disrupt the catalytic triad (the key amino acids for catalysis), rendering the enzyme inactive against its substrates. plos.orgresearchgate.netpharmgkb.org This direct inactivation of the enzyme's hydrolytic function is the core reason for the dramatically increased duration of action of mivacurium's key isomers in affected individuals. plos.orgresearchgate.net

Structure Activity Relationships Sar and Derivative Design

Correlating Stereochemical Conformation with Neuromuscular Blocking Potency

Mivacurium (B34715) exists as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters. fda.govfda.gov The spatial arrangement of the atoms within these isomers, or their stereochemistry, plays a pivotal role in their ability to block neuromuscular transmission. The trans-trans and cis-trans isomers are the most abundant, collectively making up 92% to 96% of the mivacurium chloride mixture. fda.govfda.gov

Crucially, the neuromuscular blocking potencies of the trans-trans and cis-trans stereoisomers are not significantly different from each other. fda.govfda.gov However, the cis-cis isomer exhibits markedly lower potency. Studies in animal models have estimated that the cis-cis diester possesses only about one-tenth the neuromuscular blocking potency of the other two isomers. fda.govfda.govwikipedia.org This significant difference underscores the critical importance of the three-dimensional shape of the molecule for effective binding to the nicotinic acetylcholine (B1216132) receptors at the motor end-plate. fda.gov

The proportions of these isomers in the mixture are approximately 56% (E)-trans-trans, 36% (E)-cis-trans, and 6% (E)-cis-cis. wikipedia.org The lower potency of the cis-cis isomer means that the majority of the clinical effect of mivacurium is attributable to the trans-trans and cis-trans isomers. nih.gov

Influence of Specific Molecular Features on Activity and Metabolism

The chemical structure of mivacurium is characterized by several key features that dictate its pharmacological properties, including its methoxy (B1213986) groups and the length and nature of the inter-onium chain.

Methoxy Groups: Mivacurium possesses ten methoxy (-OCH3) groups. wikipedia.org The number of these groups on the benzylisoquinolinium heads is a significant determinant of potency. oup.com An increase in the number of methoxy groups generally leads to higher potency. oup.comderangedphysiology.com This is evident when comparing mivacurium to related compounds like atracurium (B1203153) (eight methoxy groups) and doxacurium (B1220649) (twelve methoxy groups), where potency increases with the number of methoxy groups. wikipedia.orgoup.com These groups are also thought to contribute to a reduction in side effects, such as histamine (B1213489) release. oup.comlitfl.com

Inter-Onium Chain Length and Composition: The two quaternary nitrogen atoms (onium heads) of mivacurium are separated by a diester bridge derived from oct-4-ene. wikipedia.org The length of this inter-onium chain, which is 16 atoms long, is a critical factor for neuromuscular blocking activity. washington.eduaneskey.com This distance is believed to be optimal for spanning the two binding sites on the nicotinic acetylcholine receptor. wikipedia.org

A defining feature of mivacurium is the presence of ester linkages in this chain. These ester groups are susceptible to hydrolysis by plasma cholinesterase, the same enzyme that metabolizes succinylcholine (B1214915). wikipedia.orgwashington.edu This rapid enzymatic degradation is the primary reason for mivacurium's short duration of action. fda.govnih.gov The trans-trans and cis-trans isomers are rapidly hydrolyzed, with in vitro half-lives of less than two minutes. nih.gov In contrast, the less potent cis-cis isomer is metabolized much more slowly, with a half-life of 276 minutes in vitro. nih.gov This difference in metabolic rate further diminishes the clinical contribution of the cis-cis isomer. nih.gov

The orientation of the ester groups in mivacurium, with the oxygen atom on the tetrahydroisoquinoline (THIQ) side of the carbonyl group, makes it a favorable substrate for plasma cholinesterase, unlike atracurium which has "reversed ester" linkages. wikipedia.org

Comparative Structure-Activity Relationship Analysis with Related Benzylisoquinolinium Neuromuscular Blocking Agents

The structure-activity relationships of mivacurium become clearer when compared with other benzylisoquinolinium agents like atracurium and doxacurium.

| Feature | Mivacurium | Atracurium | Doxacurium |

| Methoxy Groups | 10 wikipedia.org | 8 wikipedia.org | 12 wikipedia.org |

| Potency | Intermediate wikipedia.org | Less Potent jvsmedicscorner.com | More Potent oup.com |

| Inter-onium Chain | Diester, susceptible to plasma cholinesterase wikipedia.org | Diester with "reversed" linkages, undergoes Hofmann elimination and ester hydrolysis wikipedia.orgoup.com | Succinate, not readily metabolized by plasma cholinesterase oup.com |

| Primary Metabolism | Plasma cholinesterase washington.edu | Hofmann elimination and non-specific ester hydrolysis oup.com | Minimal oup.com |

This comparison highlights a clear trend: an increase in the number of methoxy groups correlates with increased potency (doxacurium > mivacurium > atracurium). oup.com Furthermore, the nature of the inter-onium chain profoundly impacts the metabolic pathway and, consequently, the duration of action. Mivacurium's design for rapid hydrolysis by plasma cholinesterase contrasts sharply with atracurium's spontaneous degradation via Hofmann elimination and doxacurium's relative metabolic stability. wikipedia.orgoup.com

While all three are bisquaternary tetrahydroisoquinolinium compounds, the specific arrangement of their functional groups leads to distinct clinical profiles. wikipedia.orgjapsonline.com

Principles for Rational Design of Mivacurium Derivatives Based on Stereochemical and Metabolic Considerations

The knowledge gleaned from the structure-activity relationships of mivacurium provides a foundation for the rational design of new derivatives with potentially improved properties. Key principles include:

Stereochemical Optimization: The significantly lower potency of the cis-cis isomer suggests that synthetic strategies aimed at producing mixtures enriched in the trans-trans and cis-trans isomers, or even a single potent isomer, could lead to a more efficient drug. wikipedia.orgnih.gov Asymmetric synthesis techniques, such as asymmetric transfer hydrogenation, are being explored to create specific chiral precursors for mivacurium and related compounds. researchgate.netresearchgate.net

Modulation of Metabolic Rate: The rate of hydrolysis by plasma cholinesterase can be fine-tuned by altering the structure of the ester linkage or the groups surrounding it. The goal would be to achieve a desired duration of action, potentially creating ultra-short-acting or slightly longer-acting agents. The design of gantacurium, another neuromuscular blocker, has benefited from these principles. researchgate.net

Balancing Potency and Side Effects: The number and position of methoxy groups can be varied to optimize potency while minimizing potential side effects like histamine release. oup.comlitfl.com

Altering the Inter-Onium Chain: Modifications to the length and rigidity of the linking chain can influence receptor binding affinity and selectivity. The introduction of different functional groups within the chain could also introduce alternative metabolic pathways. For example, the development of chlorofumarate derivatives represents an effort to create ultra-short-acting agents through different chemical degradation mechanisms. jvsmedicscorner.com

By systematically applying these principles, medicinal chemists can continue to design novel neuromuscular blocking agents based on the mivacurium template, aiming for an even more ideal clinical profile characterized by high potency, predictable and controllable duration of action, and minimal side effects.

In Vitro Methodologies and Mechanistic Investigations

Development and Application of Assays for Isomer-Specific Hydrolysis Rates in Plasma and Isolated Enzyme Systems

The neuromuscular blocking agent mivacurium (B34715) is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. nih.govwikipedia.org The primary mechanism for the inactivation of mivacurium is enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase), which breaks down the ester linkages of the molecule. drugs.comnih.govdrugbank.com This process leads to the formation of a quaternary alcohol and a quaternary monoester metabolite, which are considered to have clinically insignificant neuromuscular, autonomic, or cardiovascular effects. drugs.com

The rate of hydrolysis is highly dependent on the specific stereoisomer. In vitro studies have been crucial in elucidating the differential metabolism of these isomers. Assays using human plasma have demonstrated that the trans-trans and cis-trans isomers are rapidly hydrolyzed. researchgate.netnih.gov In contrast, the cis-cis isomer undergoes a much slower rate of hydrolysis. researchgate.netnih.gov This stereoselective degradation is attributed to the ester group in the trans configuration being more accessible to enzymatic attack by plasma cholinesterases. researchgate.netnih.gov

To investigate these isomer-specific hydrolysis rates, researchers have developed and applied various in vitro assays. These typically involve incubating mivacurium with human plasma or purified enzyme preparations like butyrylcholinesterase and acetylcholinesterase. nih.gov The concentrations of the individual isomers and their metabolites are then measured over time using techniques such as high-performance liquid chromatography (HPLC). nih.govresearchgate.net

The in vitro rates of disappearance for the mivacurium isomers in human plasma highlight the stereospecificity of their hydrolysis.

| Isomer | Mean In Vitro Rate of Disappearance (min⁻¹) | In Vitro Half-Life (minutes) |

| trans-trans | 0.803 researchgate.netnih.gov | < 2 nih.gov |

| cis-trans | 0.921 researchgate.netnih.gov | < 2 nih.gov |

| cis-cis | 0.0106 researchgate.netnih.gov | 276 nih.gov |

Furthermore, the hydrolysis of the primary monoester metabolites also exhibits stereoselectivity. The trans monoester is hydrolyzed significantly faster than the cis monoester. researchgate.netnih.gov

| Monoester Metabolite | Mean In Vitro Rate of Disappearance (min⁻¹) |

| trans monoester | 0.00750 researchgate.netnih.gov |

| cis monoester | 0.000633 researchgate.netnih.gov |

These in vitro findings are critical for understanding the in vivo pharmacokinetics of mivacurium. While the rapid in vitro hydrolysis of the potent trans-trans and cis-trans isomers by plasma cholinesterase is the main driver of their short duration of action, the slower in vivo elimination is also influenced by extravascular distribution. researchgate.netnih.gov The stereoselective nature of the hydrolysis and the slow breakdown of the cis-cis isomer help to explain the disposition of the cis alcohol metabolite in vivo. researchgate.netnih.gov

In Vitro Receptor Binding and Functional Antagonism Studies

Mivacurium exerts its neuromuscular blocking effect by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate. drugbank.comfda.gov In vitro studies have been instrumental in characterizing the interaction of mivacurium with these receptors, as well as its effects on other receptor types.

Receptor binding and functional antagonism studies have been conducted using various preparations, including ex vivo human skeletal muscle, guinea pig cardiac and bronchial tissues, and Xenopus oocytes expressing specific human nAChR subtypes. caymanchem.com These investigations have revealed that mivacurium is a potent antagonist of nAChRs. For instance, in Xenopus oocytes expressing the adult human muscular α1β1εδ-containing nAChR, mivacurium exhibited an IC50 of 3.69 nM. caymanchem.com

The different isomers of mivacurium exhibit varying potencies. The trans-trans and cis-trans isomers are considered equipotent, while the cis-cis isomer is significantly less potent, with approximately one-tenth the activity of the other two isomers. nih.govfda.gov

Beyond its primary target, in vitro studies have also explored the effects of mivacurium on other receptors, such as muscarinic M2 and M3 receptors. caymanchem.com These studies provide a more comprehensive understanding of the drug's pharmacological profile.

The neuromuscular block induced by mivacurium can be reversed by acetylcholinesterase inhibitors like neostigmine (B1678181) and edrophonium (B1671111). drugbank.comfda.gov In vitro studies have investigated the mechanisms of this antagonism. Interestingly, neostigmine has been shown to depress plasma cholinesterase activity, which could potentially slow the metabolism of mivacurium. jvsmedicscorner.com In contrast, edrophonium does not appear to affect plasma cholinesterase activity in vitro. jvsmedicscorner.com

Advanced Analytical Techniques for Isomer and Metabolite Quantification in Biological Matrices for Research Purposes

The accurate quantification of mivacurium isomers and their metabolites in biological samples is essential for detailed pharmacokinetic and mechanistic studies. Due to the structural similarity of the isomers and the complex nature of biological matrices, advanced analytical techniques are required.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used and robust method for the simultaneous determination of mivacurium stereoisomers in biological fluids like plasma. nih.govnih.gov Mivacurium possesses native fluorescence, which allows for sensitive detection without the need for derivatization. researchgate.net

The method typically involves several key steps:

Sample Preparation: This often includes solid-phase extraction (SPE) to isolate the isomers from interfering endogenous components in the plasma. nih.govnih.gov

Chromatographic Separation: A reversed-phase HPLC column, such as a LiChrosphere 60 RP-Select B, is commonly used. nih.gov The mobile phase often consists of an acetonitrile-water mixture containing an ion-pairing agent like octanesulfonic acid to achieve optimal separation of the charged isomers. nih.govoup.com

Fluorescence Detection: The separated isomers are detected by a fluorescence detector. The excitation and emission wavelengths are optimized for mivacurium, with reported values around 202-231 nm for excitation and 315-325 nm for emission. nih.govnih.govoup.com

This HPLC-fluorescence method has been validated for its linearity, accuracy, and precision, with a lower limit of quantitation typically around 5 ng/ml. nih.gov It has been successfully applied to analyze plasma samples from pharmacokinetic studies in humans. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

For more comprehensive metabolite profiling and confirmation of identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique. oup.comnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the detection and quantification of mivacurium isomers and their metabolites even at low concentrations. nih.gov

In this approach, after chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring specific precursor-to-product ion transitions for each analyte. oup.com

While LC-MS/MS provides excellent sensitivity, achieving baseline separation of the isomers can be more challenging compared to HPLC with fluorescence detection. oup.com However, it is an invaluable tool for confirming the presence of the drug and its metabolites, particularly in forensic analysis. oup.comnih.gov

Optimization of Solid-Phase Extraction Techniques for Analyte Isolation

Effective sample preparation is crucial for obtaining reliable and accurate results in the analysis of mivacurium and its metabolites from biological matrices. Solid-Phase Extraction (SPE) is a commonly employed technique for this purpose. nih.govnih.govoup.com

The process involves passing the sample, after initial protein precipitation with a solvent like acetonitrile, through an SPE cartridge containing a solid sorbent. oup.com For mivacurium analysis, C18 cartridges are frequently used. nih.gov The analytes of interest are retained on the sorbent while interfering substances are washed away. The purified analytes are then eluted with a suitable solvent.

The optimization of SPE techniques involves selecting the appropriate sorbent material, conditioning and equilibration solvents, wash solutions, and elution solvents to ensure high recovery of the analytes and efficient removal of matrix components. americanpharmaceuticalreview.com For the analysis of mivacurium isomers, a combination of C18 and anion-exchange cartridges has been utilized to effectively isolate them from plasma. nih.gov

Application of Capillary Electrophoresis in Isomer Separation and Analysis

Capillary Electrophoresis (CE) is another high-resolution separation technique that has been explored for the analysis of chiral compounds, including isomers of drugs like atracurium (B1203153), which is structurally related to mivacurium. thegoodscentscompany.comnih.gov CE separates molecules based on their charge-to-size ratio in an electric field. mdpi.com

The high efficiency of CE makes it a promising technique for separating structurally similar isomers. mdpi.com When coupled with a sensitive detection method like mass spectrometry (CE-MS), it can provide both high-resolution separation and specific identification of the analytes. nih.gov While its application specifically to mivacurium isomer analysis is less documented in readily available literature compared to HPLC, the principles of CE suggest its potential utility in this area, particularly for achieving challenging separations. thegoodscentscompany.comwaters.com

Investigation of cis-trans-Mivacurium Interactions with Other Biochemical Systems in Vitro

The in vitro interactions of this compound, a component of the neuromuscular blocking agent mivacurium, have been a subject of detailed research to understand its metabolic fate and potential interactions with various biochemical systems. Mivacurium itself is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. fda.govnih.gov The trans-trans and cis-trans isomers are the most potent and comprise the majority of the mixture, accounting for approximately 92% to 96% of the total. fda.govwikidoc.org

The primary mechanism for the inactivation of mivacurium's active isomers, including this compound, is enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase). nih.govwikidoc.orgfda.gov This process yields a quaternary alcohol and a quaternary monoester metabolite. wikidoc.orgfda.gov In vitro studies have confirmed the rapid degradation of the active isomers in human plasma. wikidoc.orgresearchgate.net

Hydrolysis by Plasma Cholinesterase

In vitro investigations using human plasma have demonstrated the rapid hydrolysis of the cis-trans and trans-trans isomers of mivacurium. wikidoc.orgresearchgate.net The in vitro half-life of the cis-trans isomer is remarkably short, underscoring the efficiency of plasma cholinesterase in its breakdown. wikidoc.orgnih.gov One study reported the mean in vitro half-life of the cis-trans isomer in human plasma from healthy volunteers to be approximately 0.8 minutes. wikidoc.orgfda.gov Another study found a very rapid in vitro rate of disappearance for the cis-trans isomer, with a mean value of 0.921 min⁻¹. researchgate.netnih.gov This rapid in vitro hydrolysis is a key factor in the short duration of action of mivacurium. nih.gov

The hydrolysis is stereoselective, with the ester group in the trans configuration being more susceptible to enzymatic attack. researchgate.netnih.gov The degradation of the cis-trans isomer exclusively produces the cis monoester and the trans alcohol. researchgate.netnih.gov This stereoselectivity sheds light on the disposition of the resulting metabolites. researchgate.net

| Isomer | Mean In Vitro Rate of Disappearance (min⁻¹) | Mean In Vitro Half-Life (minutes) |

|---|---|---|

| cis-trans | 0.921 researchgate.netnih.gov | 0.8 ± 0.2 wikidoc.orgfda.gov |

| trans-trans | 0.803 researchgate.netnih.gov | 1.3 ± 0.3 wikidoc.orgfda.gov |

| cis-cis | 0.0106 researchgate.netnih.gov | 276 ± 130 wikidoc.org |

Interaction with Other Enzymes and Inhibitors

The metabolism of this compound is significantly influenced by substances that affect plasma cholinesterase activity. In vitro studies have explored the impact of various inhibitors on this process. For instance, natural glycoalkaloids found in potatoes, such as α-solanine and α-chaconine, have been shown to inhibit human butyrylcholinesterase in vitro. psu.edu This inhibition can slow the metabolism of mivacurium. psu.edu

Additionally, research has investigated the in vitro effects of fluoride (B91410) on pseudocholinesterase activity and the subsequent metabolism of the cis-trans and trans-trans isomers of mivacurium, indicating that substances altering cholinesterase function can impact the breakdown of these compounds. nih.gov

Plasma Protein Binding

The binding of this compound to plasma proteins has been investigated, although its rapid hydrolysis presents challenges to precise measurement. wikidoc.orgfda.gov One in vitro study using ultrafiltration determined the free fraction of the cis-trans isomer of mivacurium in the plasma of healthy young individuals to be approximately 70% ± 3%. nih.gov This suggests a relatively low level of protein binding for this isomer. nih.gov The study also noted that while factors like age and obesity can alter plasma protein concentrations, they did not significantly affect the protein binding of mivacurium isomers in the studied populations. nih.gov

| Isomer | Free Fraction (%) |

|---|---|

| cis-trans | 70 ± 3 nih.gov |

| trans-trans | 72 ± 3 nih.gov |

| cis-cis | 70 ± 4 nih.gov |

Preclinical Research Models for Mechanistic Elucidation

Utilization of Animal Models (e.g., Cats, Dogs) for In Vivo Potency and Metabolic Characterization of Isomers

Early preclinical investigations in animal models, primarily cats and dogs, were crucial for dissecting the contributions of mivacurium's three stereoisomers: trans-trans, cis-trans, and cis-cis. Mivacurium (B34715) chloride is composed of 92% to 96% trans-trans and cis-trans isomers, with the cis-cis isomer making up the remainder. Current time information in IN.nih.govwjgnet.commedscape.com

Pharmacological studies in both cats and dogs were also instrumental in characterizing the metabolic profile of mivacurium. The primary route of inactivation for mivacurium is enzymatic hydrolysis by plasma cholinesterase, which breaks down the molecule into a quaternary alcohol and a quaternary monoester metabolite. Current time information in IN.nih.govmedscape.comtandfonline.com When these metabolites were administered to cats and dogs, they were found to possess insignificant neuromuscular, autonomic, or cardiovascular activity, even at concentrations exceeding those observed in humans. Current time information in IN.nih.govmedscape.comnih.govresearchgate.nettandfonline.com This confirmed that the short duration of action of mivacurium is due to rapid enzymatic degradation into inactive byproducts.

Further pharmacokinetic studies in dogs provided more detailed characterization. One study in healthy Labrador Retrievers anesthetized with halothane (B1672932) determined key pharmacokinetic variables for the two principal isomers following intravenous administration. nih.gov The results indicated that in dogs under these conditions, the isomers have a long half-life and slow clearance compared to humans. nih.govresearchgate.net Another investigation in beagle dogs used a bolus dose and infusions to study the isomers' pharmacokinetics. sequencing.com

Interactive Table: Pharmacokinetic Parameters of Mivacurium Isomers in Labrador Retrievers nih.gov

Below is a summary of the mean pharmacokinetic variables for the trans-trans and cis-trans isomers of mivacurium in healthy Labrador Retrievers.

| Isomer | Volume of Distribution (L/kg) | Median Half-life (minutes) | Clearance (ml/min/kg) |

| trans-trans | 0.18 (± 0.024) | 34.9 (range: 26.7-53.5) | 12 (± 2) |

| cis-trans | 0.31 (± 0.05) | 43.4 (range: 31.5-69.3) | 15 (± 2) |

Data from a study involving five healthy Labrador Retrievers anesthetized with thiopental (B1682321) and halothane. The values for the cis-cis isomer were not calculated as it was undetectable 60 minutes post-administration.

Application of Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Studies of Isomeric Mixtures

Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been an essential tool for integrating concentration data with neuromuscular blockade effects, providing a more sophisticated understanding of mivacurium's behavior. Preclinical studies in animal models laid the groundwork for later clinical applications of this technique.

A key study was conducted in beagle dogs to investigate the PK-PD of the mivacurium isomers with the goal of developing a mathematical model. sequencing.com This research found that a two-compartment model best described the pharmacokinetics of the two major isomers (trans-trans and cis-trans) in dogs. sequencing.com The study also highlighted that monitoring the train-of-four (TOF) ratio was a more sensitive measure of the onset and offset of neuromuscular blockade than single twitch height. sequencing.com Such models are foundational for developing systems to optimize drug administration and monitoring. sequencing.com

Contributions of Transgenic or Knockout Animal Models to Butyrylcholinesterase Research Relevant to Mivacurium Metabolism

The critical role of butyrylcholinesterase (BChE), also known as plasma cholinesterase, in mivacurium's metabolism makes research into this enzyme's function and genetic variations highly relevant. medscape.compnas.org Transgenic animal models, specifically BChE knockout (KO) mice, have been developed and serve as a powerful tool for this purpose. nih.govwjgnet.comtandfonline.com These models are considered suitable for representing human BChE deficiency, a condition where individuals have reduced or no BChE activity and are abnormally sensitive to drugs metabolized by this enzyme, including mivacurium and succinylcholine (B1214915). medscape.comnih.govwikipedia.org

By gene-targeted deletion, researchers created BChE knockout mice (BChE-/-) that have no detectable BChE activity in their plasma. nih.govresearchgate.net These mice appear phenotypically normal until challenged with specific drugs. wjgnet.comnih.gov When administered succinylcholine, a muscle relaxant also hydrolyzed by BChE, BChE-/- mice experience prolonged respiratory arrest, mirroring the severe reaction seen in BChE-deficient humans. nih.govtandfonline.comresearchgate.net Heterozygous mice (BChE+/-), with about 50% of normal BChE activity, show an intermediate toxic response. tandfonline.com

These findings in BChE KO mice provide a clear mechanistic model for understanding the consequences of impaired BChE activity. Although direct studies administering mivacurium to these specific knockout mice are not widely reported, the model's validated response to succinylcholine offers profound insights directly applicable to mivacurium. researchgate.net The BChE KO mouse model confirms the enzyme's essential role in the rapid inactivation of these agents and serves as an invaluable preclinical tool for studying drug sensitivity and predicting adverse effects in human populations with genetic BChE variants. tandfonline.comsequencing.com

Synthetic Chemistry and Process Development

Historical Context of Mivacurium (B34715) Synthesis and Isomer Separation Techniques

Mivacurium was first synthesized in 1981 by chemists at Burroughs Wellcome Co. wikipedia.org The development of mivacurium was part of a broader effort to create a non-depolarizing neuromuscular blocking agent with a rapid onset and short duration of action, intended to be a safer alternative to succinylcholine (B1214915). wikipedia.orgnih.gov The synthetic strategy for mivacurium and its relatives was influenced by structure-activity relationship studies that combined pharmacophores from the non-depolarizing agent laudexium (B1674549) and the depolarizing agent suxamethonium. wikipedia.org

Mivacurium is a symmetrical molecule that exists as a mixture of three stereoisomers due to chirality at the C-1 carbon of the tetrahydroisoquinolinium rings and the E/Z diastereomerism of the oct-4-ene diester bridge. wikipedia.orgfda.gov These isomers are the (E)-cis-cis, (E)-cis-trans, and (E)-trans-trans forms. wikipedia.org The initial synthesis produced a mixture with approximate proportions of 6% cis-cis, 36% cis-trans, and 58% trans-trans. nih.gov

The first disclosed process for preparing mivacurium chloride involved the coupling of (E)-4-octene-1,8-dioic acid dichloride with N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride in 1,2-dichloroethane. google.comgoogle.com Subsequent purification involved solvent removal, washing with sodium chloride solutions to remove excess starting material, and further washing with 2-butanone. google.com A significant challenge with this early method was the formation of a gummy, amorphous product that was difficult to purify on a large scale. google.com

Separation and analysis of the mivacurium isomers have been achieved using techniques such as high-performance liquid chromatography (HPLC). researchgate.netchromforum.orgpsu.edu Methods have been developed using C18 and anion-exchange cartridges for solid-phase extraction, followed by HPLC with fluorometric or charged aerosol detection. researchgate.netresearchgate.net The use of ion-pairing reagents like octanesulfonic acid in the mobile phase has been reported to improve separation on reversed-phase columns. researchgate.netoup.com

Stereoselective Synthesis Approaches for Individual Mivacurium Isomers

The three stereoisomers of mivacurium exhibit different potencies. The trans-trans and cis-trans isomers are significantly more potent than the cis-cis isomer, which has about one-tenth the activity. fda.govoup.com This has driven the development of stereoselective synthetic methods to control the isomeric ratio in the final product.

A key chiral precursor for the synthesis of mivacurium is (R)-5'-methoxylaudanosine. researchgate.netresearchgate.net Two primary approaches have been explored for its preparation:

Chiral Resolution: This traditional industrial method involves the resolution of racemic 5'-methoxylaudanosine (B601609) using a chiral resolving agent like L-dibenzoyltartaric acid. researchgate.net The desired (R)-enantiomer is separated by crystallization of the diastereomeric salt. researchgate.net

Asymmetric Transfer Hydrogenation (ATH): More modern approaches utilize ATH of a prochiral imine precursor to enantioselectively form the desired (R)-amine. researchgate.netresearchgate.net This method has been shown to be more efficient, producing the chiral intermediate in high yield and enantiomeric excess. researchgate.net The use of catalysts like [RuCl(p-cymene)((S,S)-TsDPEN)] with a formic acid/triethylamine hydrogen donor system has been optimized for this transformation. researchgate.net

Further stereoselectivity is directed at controlling the formation of the trans-isomers, which are more pharmacologically active. A Chinese patent describes a stereoselective synthesis employing asymmetric hydrogenation to increase the content of the trans-isomer. benchchem.com

Optimization of Synthetic Pathways for Purity and Control of Isomeric Composition

Efforts to optimize the synthesis of mivacurium have focused on improving purity, increasing yield, and enhancing the practicality of the process for industrial-scale production. A significant improvement over the initial synthesis involves a process that yields mivacurium chloride with a purity of over 97.5%. google.com This process includes:

Coupling of N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride in an organic solvent like dichloromethane. google.comgoogle.com

Extraction of the raw product with water. google.com

Treatment of the aqueous solution with a nonionic polymeric adsorbent resin to remove impurities. google.com

Recovery of the purified mivacurium chloride, for example, by freeze-drying. google.com

This optimized process effectively removes unreacted starting materials and byproducts, resulting in a final product with a controlled isomeric composition. For example, one reported outcome of this process yielded a composition of 56.3% trans-trans, 36.1% cis-trans, and 6.7% cis-cis isomers, with a total purity of 99.1%. google.com

Another patented method aims to simplify the process by using (E)-4-octene-1,8-dioic acid and thionyl chloride to generate the acid dichloride in situ, which is then coupled with the laudanosinium derivative. google.com However, this method involves hazardous reagents and solvents not ideal for large-scale API synthesis. google.com An alternative approach prepares mivacurium chloride through a two-step reaction starting from (E)-4-octene-1,8-dioic acid and (R)-(+)-5'-methoxylaudanosine, designed to be more suitable for industrial production with simpler post-processing steps. google.com

Table 1: Isomeric Composition of Mivacurium Chloride from Different Synthetic Processes

| Isomer | Initial Synthesis (%) nih.gov | Optimized Process (%) google.com |

|---|---|---|

| (E)-trans-trans | 58 | 56.3 |

| (E)-cis-trans | 36 | 36.1 |

| (E)-cis-cis | 6 | 6.7 |

Impurity Profiling and Characterization of Synthetic Byproducts

Impurity profiling is critical for ensuring the quality and safety of pharmaceutical products. In the synthesis of mivacurium chloride, several impurities can arise. The primary impurities identified in the original synthetic route are the unreacted starting material, N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride (in both cis and trans forms), and the mono-esterified intermediate, referred to as the "acid ester". google.comgoogle.com

The optimized purification process using a nonionic polymeric adsorbent resin is effective at reducing these impurities to very low levels. google.com For example, in a batch with 99.1% purity, the trans and cis forms of the starting material were reduced to 0.2% and 0.07% respectively, and the acid ester impurities were either not detected or present at 0.1%. google.com

Analytical methods such as HPLC coupled with mass spectrometry (LC-MS) are used to identify and quantify these impurities. researchgate.netoup.com Time-of-flight mass spectrometry with electrospray ionization has been used to identify various impurities in atracurium (B1203153) and mivacurium preparations. researchgate.net

Table 2: Impurity Profile of Mivacurium Chloride Before and After Optimized Purification

| Impurity | Raw Product (%) google.com | Purified Product (%) google.com |

|---|---|---|

| Mivacurium chloride (total) | 85.6 | 99.1 |

| Acid ester (trans) | 2.1 | 0.1 |

| Acid ester (cis) | 1.0 | Not Detected |

| Compound A (trans) | 0.3 | 0.2 |

| Compound A (cis) | Not Detected | 0.07 |

| Other impurities | 0.8 | 0.5 |

Compound A refers to N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride.

Q & A

Q. What experimental protocols are recommended for characterizing the stereoisomeric purity of cis-trans-Mivacurium in pharmacological studies?

To ensure accurate characterization, employ chiral chromatography (e.g., HPLC with polysaccharide-based columns) coupled with spectroscopic validation (NMR, circular dichroism). Compare retention times and spectral signatures against authenticated standards. Document detailed protocols, including mobile phase composition, column temperature, and detector settings, to enable reproducibility. For novel isomers, provide purity assessments via elemental analysis and mass spectrometry, adhering to guidelines for new compound verification .

Q. How should researchers formulate hypotheses regarding the differential metabolic pathways of this compound isomers?

Begin with a systematic literature review to identify gaps in esterase-mediated metabolism mechanisms. Formulate hypotheses based on structural differences (e.g., steric hindrance in the trans isomer) and test them using in vitro hepatocyte models and in vivo pharmacokinetic profiling. Design experiments to measure metabolite half-lives and enzyme kinetics, ensuring alignment with established biochemical principles .

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound efficacy studies?

Apply nonlinear regression models (e.g., sigmoidal Emax models) with bootstrapping to estimate confidence intervals. Control for covariates such as body weight and renal function using multivariate analysis. Use ANOVA with Tukey’s post-hoc test for inter-group comparisons, reporting effect sizes and 95% confidence intervals to avoid overreliance on p-values .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic data reported for this compound in different experimental models?

Conduct a meta-analysis to quantify variability sources (e.g., interspecies differences in plasma esterase activity). Validate assays across models by standardizing sampling intervals and biofluid matrices (plasma vs. tissue homogenates). Use mechanistic modeling to reconcile in vitro-in vivo discrepancies, incorporating parameters like protein binding and tissue distribution .

Q. What strategies optimize the detection of this compound metabolites in complex biological matrices during pharmacokinetic studies?

Implement high-resolution mass spectrometry (HRMS) with ion mobility separation to distinguish isobaric metabolites. Use stable isotope-labeled internal standards (SIL-IS) for precise quantification. Validate extraction protocols for recovery rates >80% in plasma, urine, and cerebrospinal fluid. Perform matrix effect studies to mitigate ion suppression/enhancement, as per analytical validation guidelines .

Q. How should researchers design studies to investigate this compound’s effects in heterogeneous patient populations (e.g., renal impairment)?

Adopt a stratified sampling approach, categorizing participants by glomerular filtration rate (GFR) or hepatic function. Collaborate with statisticians to power subgroup analyses appropriately. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict dose adjustments, ensuring transparency in reporting limitations related to sample size and confounding variables .

Q. What methodologies address challenges in replicating this compound’s neuromuscular blocking effects across varying experimental conditions?

Standardize experimental conditions (temperature, pH, ion concentrations) in in vitro nerve-muscle preparations. Validate results using complementary techniques like electromyography and force transducers. Perform inter-laboratory comparisons to identify protocol-specific biases, and publish detailed methodological appendices to enhance reproducibility .

Methodological Considerations for Data Contradictions

Q. How can researchers systematically analyze conflicting reports on this compound’s plasma stability?

Compare experimental setups for differences in anticoagulants (e.g., heparin vs. citrate), storage temperatures, and incubation times. Replicate key studies under controlled conditions, using LC-MS/MS to quantify parent compound degradation. Publish raw datasets and analytical workflows to facilitate third-party verification .

Q. What frameworks are recommended for integrating conflicting mechanistic data into a cohesive model of this compound’s action?

Apply Bayesian inference to weigh evidence from conflicting studies based on experimental rigor (e.g., sample size, control groups). Use molecular dynamics simulations to test hypotheses about isomer-receptor interactions. Organize interdisciplinary workshops to reconcile biochemical and clinical perspectives .

Guidance for Reproducibility and Transparency

Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?

Provide raw chromatograms, spectral data, and pharmacokinetic curves as supplementary materials. Detail animal strain/vendor, cell culture conditions, and instrument calibration protocols. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles, and reference established reporting standards (e.g., ARRIVE for preclinical studies) .

Q. How should researchers document modifications to established assays when studying this compound?

Clearly delineate deviations from published methods (e.g., altered incubation times, novel detection wavelengths). Justify modifications with pilot data demonstrating improved sensitivity or specificity. Cross-validate modified protocols against original methods to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.